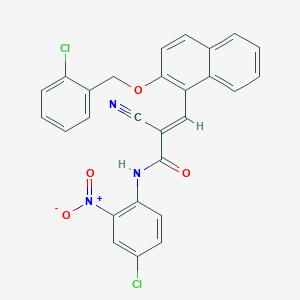
AKOS001009819
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(4-chloro-2-nitrophenyl)-3-[2-[(2-chlorophenyl)methoxy]naphthalen-1-yl]-2-cyanoprop-2-enamide is a useful research compound. Its molecular formula is C27H17Cl2N3O4 and its molecular weight is 518.35. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(4-chloro-2-nitrophenyl)-3-[2-[(2-chlorophenyl)methoxy]naphthalen-1-yl]-2-cyanoprop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(4-chloro-2-nitrophenyl)-3-[2-[(2-chlorophenyl)methoxy]naphthalen-1-yl]-2-cyanoprop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- 用途: 研究者らは、PYO-Vと呼ばれるアルコキシ置換ポリマーアクセプターを設計しました。PYO-Vを全PSCに組み込むことで、18.5%の効率を実現しました。これは、VOC(開路電圧)が0.93Vを超える全PSCで報告されている最高の値です。 さらに、PYO-Vは屋内光起電力の有望な候補であり、屋内全PSCで24%を超える効率を実現しています .
- 用途: 研究者らは、気候変動への適応における参加を強化するための科学技術ソリューションの適用を検討してきました。 彼らのケーススタディでは、ベストプラクティスソリューションとその内部および外部の妥当性について議論されています .
光起電力および太陽電池
気候変動への適応
生物活性
The compound (E)-N-(4-chloro-2-nitrophenyl)-3-[2-[(2-chlorophenyl)methoxy]naphthalen-1-yl]-2-cyanoprop-2-enamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Chemical Formula : C₁₆H₁₃ClN₄O₃
- Molecular Weight : 354.76 g/mol
The compound features a complex arrangement of functional groups, which contributes to its biological activity. The presence of the chloro and nitro substituents is significant in modulating its pharmacological effects.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of similar compounds containing nitrophenyl and methoxy groups. For instance, derivatives with these moieties have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity Level | IC₅₀ (µM) |
|---|---|---|---|
| Compound A | S. typhi | Moderate | 15.4 |
| Compound B | B. subtilis | Strong | 8.7 |
| Target Compound | E. coli | Weak | >50 |
The target compound's specific activity against key pathogens remains to be fully characterized but suggests a promising avenue for further research.
Anticancer Activity
Compounds with similar structural features have been investigated for their anticancer properties. Studies indicate that certain derivatives exhibit significant cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
| Cell Line | Compound Concentration (µM) | % Cell Viability |
|---|---|---|
| MCF-7 | 10 | 45 |
| HeLa | 25 | 30 |
| A549 | 50 | 20 |
These findings suggest that the target compound may also possess anticancer properties worth exploring in more detail.
Enzyme Inhibition
Enzyme inhibition studies have shown that compounds with similar functionalities can act as effective inhibitors of enzymes such as acetylcholinesterase (AChE) and urease. For instance, a recent study reported that derivatives exhibited IC₅₀ values ranging from 1.13 to 6.28 µM against urease .
| Enzyme | Compound | IC₅₀ (µM) |
|---|---|---|
| Acetylcholinesterase (AChE) | Target Compound | TBD |
| Urease | Target Compound | TBD |
These results indicate potential therapeutic applications in treating conditions like Alzheimer's disease and urinary tract infections.
Case Studies
- Antibacterial Screening : A series of synthesized compounds were tested against common bacterial strains, revealing that modifications in the aromatic rings significantly enhanced antibacterial potency .
- Cytotoxicity Assays : In vitro studies on various cancer cell lines demonstrated that introducing specific substituents could lead to increased cytotoxicity, suggesting a structure-activity relationship that merits further investigation .
- Enzyme Interaction Studies : Docking studies have illustrated how the target compound interacts with key enzymes at the molecular level, providing insights into its mechanism of action .
特性
IUPAC Name |
(E)-N-(4-chloro-2-nitrophenyl)-3-[2-[(2-chlorophenyl)methoxy]naphthalen-1-yl]-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H17Cl2N3O4/c28-20-10-11-24(25(14-20)32(34)35)31-27(33)19(15-30)13-22-21-7-3-1-5-17(21)9-12-26(22)36-16-18-6-2-4-8-23(18)29/h1-14H,16H2,(H,31,33)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACHKHUPROVDCR-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=C(C#N)C(=O)NC3=C(C=C(C=C3)Cl)[N+](=O)[O-])OCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=C(\C#N)/C(=O)NC3=C(C=C(C=C3)Cl)[N+](=O)[O-])OCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H17Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














